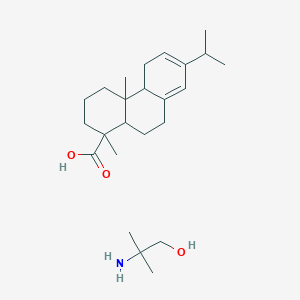
Pimaric acid (L)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pimaric acid is a carboxylic acid from the resin acid group, often found in the oleoresins of pine trees . It is a diterpenoid compound with the chemical formula C20H30O2 and a molar mass of 302.458 g/mol . Pimaric acid is known for its presence in the resin of coniferous trees and is often accompanied by other resin acids such as abietic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pimaric acid can be synthesized by the dehydration of abietic acid . The process involves heating abietic acid, which leads to the formation of pimaric acid through the elimination of water molecules .
Industrial Production Methods: Industrial production of pimaric acid typically involves the extraction of resin from pine trees, followed by the separation and purification of pimaric acid from other resin acids . The resin is often treated with solvents such as alcohols, acetone, and ethers to isolate pimaric acid .
Chemical Reactions Analysis
Types of Reactions: Pimaric acid undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Substitution: Pimaric acid can undergo substitution reactions with halogens or other electrophiles under appropriate conditions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of pimaric acid, which have different chemical and physical properties .
Scientific Research Applications
Pimaric acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of pimaric acid involves several molecular targets and pathways:
Comparison with Similar Compounds
Pimaric acid is part of the diterpenoid family, which includes similar compounds such as abietic acid, isopimaric acid, and sandaracopimaric acid .
Comparison:
Abietic Acid: Both pimaric acid and abietic acid are found in pine resin, but abietic acid is more common and often accompanies pimaric acid.
Isopimaric Acid: Isopimaric acid is a structural isomer of pimaric acid, differing in the position of double bonds.
Sandaracopimaric Acid: Sandaracopimaric acid is another diterpenoid found in conifer resins, with similar chemical properties to pimaric acid.
Uniqueness: Pimaric acid is unique due to its specific chemical structure and its ability to undergo various chemical reactions, making it a versatile compound for scientific research and industrial applications .
Properties
CAS No. |
6980-90-1 |
|---|---|
Molecular Formula |
C24H41NO3 |
Molecular Weight |
391.6 g/mol |
IUPAC Name |
1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,9,10,10a-octahydrophenanthrene-1-carboxylic acid;2-amino-2-methylpropan-1-ol |
InChI |
InChI=1S/C20H30O2.C4H11NO/c1-13(2)14-6-8-16-15(12-14)7-9-17-19(16,3)10-5-11-20(17,4)18(21)22;1-4(2,5)3-6/h6,12-13,16-17H,5,7-11H2,1-4H3,(H,21,22);6H,3,5H2,1-2H3 |
InChI Key |
FYKCISRKXFIEQD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CCC2C(=C1)CCC3C2(CCCC3(C)C(=O)O)C.CC(C)(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















